molecular formula C7H8O2 B131232 3-Methylcatechol CAS No. 488-17-5

3-Methylcatechol

Cat. No. B131232
CAS RN: 488-17-5
M. Wt: 124.14 g/mol
InChI Key: PGSWEKYNAOWQDF-UHFFFAOYSA-N
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Description

3-Methylcatechol is a compound that has been studied for its potential in various applications, including the enhancement of nerve growth factor synthesis and peripheral nerve regeneration, as well as its role in the bioconversion of toluene. The research on this compound spans from its synthesis to its application in bioreactors for improved production rates.

Synthesis Analysis

The synthesis of 3-Methylcatechol has been approached through bioconversion processes. Specifically, Pseudomonas putida strains have been genetically engineered to contain additional copies of genes responsible for the conversion of toluene into 3-Methylcatechol, leading to a significant increase in production rates . This novel expression system has been shown to be stable and efficient, eliminating the need for antibiotics in the production process.

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of 3-Methylcatechol, they do discuss related compounds and their interactions with enzymes. For instance, the reactions of 3-substituted catechols with catechol dioxygenases have been examined, providing insights into how the substitution on the catechol ring can affect enzymatic reactions .

Chemical Reactions Analysis

The chemical reactions involving 3-Methylcatechol have been studied in the context of its production and utilization. For example, the bioconversion of toluene into 3-Methylcatechol by Pseudomonas putida strains is a key reaction that has been optimized for higher yields . Additionally, the reactions of similar compounds with catechol dioxygenases have been investigated, which can shed light on the potential reactions of 3-Methylcatechol itself .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methylcatechol have been explored through the development of a solid–liquid two-phase partitioning bioreactor. This system uses a thermoplastic polymer with a high affinity for 3-Methylcatechol to increase yield and productivity over single-phase systems . The bioreactor design effectively maintains sub-lethal concentrations of 3-Methylcatechol, demonstrating the compound's inhibitory properties and the importance of controlling its concentration during bioproduction.

Scientific Research Applications

Bioproduction in Pseudomonas Putida

3-Methylcatechol (3MC) has been extensively studied for its bioproduction using Pseudomonas putida strains. Notable research includes developing improved microbial systems for 3MC production via bioconversion of toluene (Hüsken et al., 2001), as well as membrane-facilitated bioproduction in two-phase systems (Hüsken et al., 2002). These studies have been pivotal in enhancing the yield and efficiency of 3MC production.

Chemical Reactions and Electrochemical Studies

3-Methylcatechol has been the focus of various chemical and electrochemical studies. For instance, its electrochemical heterocoupling with n-hexylamine was investigated to identify potential coupling products (Kummer et al., 2016). Additionally, its oxidation in the presence of 1,10-phenanthroline revealed insights into its potential for forming heterocyclic compounds (Nematollahi & Dadpou, 2011).

Environmental Studies and Aerosol Formation

Research on 3MC has also extended to environmental sciences, particularly its role in aerosol formation. Studies have examined the ozonolysis of 3MC in atmospheric particles and the resulting secondary organic aerosol (SOA) formation (Sun et al., 2019). Another significant research area has been the nighttime aqueous-phase formation of nitrocatechols, highlighting the atmospheric implications of 3MC transformations (Vidović et al., 2018).

Biocatalysis and Microbial Optimization

The optimization of microbial production of 3MC has been a subject of interest. Studies have explored how culture conditions affect the production of 3MC, aiming to enhance substrate conversion and production rates (Hüsken et al., 2002).

Applications in Polymerization and Chemical Analysis

3-Methylcatechol has been utilized in polymerization studies, particularly in the reduction of gold ions to gold metal (Hamamoto et al., 2009). It has also been used as a novel fluorogenic reagent for the determination of dipeptides, demonstrating its utility in analytical chemistry (Yasmin et al., 2018).

Safety And Hazards

3-Methylcatechol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

3-methylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSWEKYNAOWQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060071
Record name 3-Methyl-1,2-benzenediol
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcatechol

CAS RN

488-17-5
Record name 3-Methylcatechol
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Record name 3-methyl-benzene-1,2-diol
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Record name 1,2-Benzenediol, 3-methyl-
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Record name 3-methylpyrocatechol
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Record name 3-METHYLCATECHOL
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Record name 3-Methylcatechol
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Synthesis routes and methods I

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.
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Synthesis routes and methods II

Procedure details

A single step synthesis of anthraquinone analogues (A-N) was accomplished by reacting selected phthalic anhydrides with substituted phenols in the presence of AlCl3/NaCl (FIGS. 1 and 4). The reaction between phthalic anhydride and substituted phenols such as catechol, 1,4-hydroquinone and pyrogallol produced 1,2 dihydroxy-(A), 1,4-dihydroxy-(E) and 1,2,3-trihydroxy anthraquinones (F), respectively, whereas with resorcinol afforded 1,3-dihydroxy anthraquinone (D) and 3′,6′ dihydroxyfluoran (D1). However, the reaction with 3-methyl catechol yielded 1,2-dihyroxy-3-methyl anthraquinone (B) and 1-methyl-2,3-dihydroxy anthraquinone (C) as the major and minor products, respectively. It is interesting to compare the yield of products with various substrates. The reaction of phthalic anhydride and catechol gave 50% of A whereas with 3-methyl catechol gave products B and C with 60% and 15% yield, respectively. Moreover, the reaction with 1,4-hydroquinone and pyrogallol afforded 80% of E and 75% of F, whereas with resorcinol gave 50% of D and 20% of Dl. The variation in yield was probably due to acylation at ortho and para positions to the hydroxyl groups. There is no para position free in 1,4-hydroquinone and hence the acylation was at ortho to the hydroxyl groups to afford a high yield of product E. In the reaction between pyrogallol and phthalic anhydride, the acylium ion either substituted at ortho to 1-hydroxyl or 3-hydroxyl group or para position to 2-hydroxyl group to yield a single product F. However, with 3-methyl catechol, the possible substitution of the acylium ions were either ortho or para to hydroxyl groups or ortho to the methyl group and lead to two products B and C with different yields. In the reaction between phthalic anhydride and resorcinol, the potential substitutions of the acylium ion are at positions 2, 4 and 6. The reaction did not take place at position 2 with high electron density due to steric hindrance but it was favored at positions 4 and 6 to yield D. However, with excess amount of resorcinol gave another side product D1. Interestingly, catechol gave only product A due to substitutions at positions 3 and 6. It is clear that even if the acylium ion reacts at positions 4 or 5 in catechol, A would have been the only product due to ring closures at 3 or 6 positions. Friedel-Crafts ortho bisacylation reactions were also studied in the presence of various solvents with AlCl3 (FIG. 2). Although benzene, toluene and nitrobenzene are solvents of choice for acylation reaction (Huffman, J. W., et al., J. Org. Chem., 37 487-490 (1972)), it was found that nitrobenzene was the only effective solvent for Friedel-Crafts “ortho acylation” reaction in our studies. It is important to compare the reactivity and yield of products between AlCl3/C6H5NO2 and AlCl3/NaCl melt. Even with a poor yield, AlCl3/C6H5NO2 system needed longer time (>4 h) and high temperatures such as >215 C for the reaction to complete. The reaction also was carried out with phthaloyl chloride 1a, instead of phthalic anhydride. Phthaloyl chloride 1a was prepared by treating phthalic acid with excess amount of thionyl chloride at 80 C for 2 h. The reaction was carried out under identical conditions with AlCl3/C6H5NO2. There was no improvement in the yield of the products. However, with the AlCl3/NaCl melt at 165 C, the reaction proceeded faster and gave a much higher yield (FIG. 2). The poor yield at higher temperatures was probably due to potential decomposition of phenolic compounds.
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15%

Synthesis routes and methods III

Procedure details

By repeating the procedure of Example 5, meta-cresol was subjected to reaction under the same conditions, except perisobutyric acid was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 99.9% and there were obtained 10.3% of 3-methyl-1,2-dihydroxy benzene, 23.0% of 4-methyl-1,2-dihydroxy benzene and 25.9% of 3-metyl-1,4-dihydroxy benzene.
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Synthesis routes and methods IV

Procedure details

In the presence of 0.2% by weight of the same phosphorus-containing acid ester as indicated in Example 4, 1 mol or orthocresol and 0.2 mol of peracetic acid were caused to react at 50°C. Within 75 minutes after the start of the addition of peracid, the reaction product was analyzed by gas chromatography. Consequently, it was found that the conversion of peracetic acid was 99.8% and that there were produced 3-methyl-1,2-dihydroxy benzene and 2-methyl-1,4-dihydroxy benzene in amounts corresponding to 40.0% and 29.3% respectively.
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peracetic acid
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Synthesis routes and methods V

Procedure details

The procedure of Example 7 was repeated, except that 0.5 mol of ortho-cresol was used in place of para-cresol and the peracetic acid was used at a proportion of 0.05 mol and the reaction temperature was held at 50° C. Analysis of the reaction mixture by gas chromatograph showed the conversion of ortho-cresol to be 4.00 percent and the yields of 3-methyl-1,2-dihydroxybenzene and 2-methyl-1,4-dihydroxybenzene to be 35.6 mol percent and 33.9 mol percent respectively based on the consumed peracetic acid.
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0.5 mol
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peracetic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcatechol
Reactant of Route 2
3-Methylcatechol
Reactant of Route 3
3-Methylcatechol
Reactant of Route 4
Reactant of Route 4
3-Methylcatechol
Reactant of Route 5
Reactant of Route 5
3-Methylcatechol
Reactant of Route 6
Reactant of Route 6
3-Methylcatechol

Citations

For This Compound
3,350
Citations
L Hüsken, R Beeftink, J de Bont, J Wery - Applied microbiology and …, 2001 - Springer
… In the present study, we address the optimisation of 3-methylcatechol production from … chemicals, like 3-methylcatechol (de Bont 1998). The P. putida F1 strain and its 3-methylcatechol…
Number of citations: 65 link.springer.com
J Sun, B Wei, Q Mei, Z An, X Wang, M He - Chemical Engineering Journal, 2019 - Elsevier
… sites of methoxybenzene, caechol, 3-methylcatechol and 4-… of methoxybenzene, catechol, 3-methylcatechol and 4-… ozonation is in the order 3-methylcatechol > 4-methylcatechol > …
Number of citations: 49 www.sciencedirect.com
LE Hüsken, MCF Dalm, J Tramper, J Wery… - Journal of …, 2001 - Elsevier
… -tolerant strain that accumulates 3-methylcatechol. In aqueous media, 10 mM of 3-methylcatechol was produced and production was limited by 3-methylcatechol toxicity to the biocatalyst…
Number of citations: 59 www.sciencedirect.com
LE Hüsken, JAM Bont, R Beeftink… - Biocatalysis and …, 2002 - Taylor & Francis
… The accumulation, specific and volumetric production rates of 3-methylcatechol from … Minimal glucose medium and rich LB medium were the best growth media for 3-methylcatechol …
Number of citations: 16 www.tandfonline.com
AS Hazrah, MH Al-Jabiri, W Jäger - Journal of Molecular Spectroscopy, 2022 - Elsevier
The rotational spectrum of 3-methylcatechol was measured using a chirped pulse Fourier transform microwave spectrometer, operating in the 2–6 GHz range. From the theoretical …
Number of citations: 1 www.sciencedirect.com
CT Hou, R Patel, MO Lillard - Applied and Environmental …, 1977 - Am Soc Microbiol
… , Alcaligenes, and Corynebacterium oxidize 3methylcatechol according to both the intradiol and … striking differencesin the oxidation of 3methylcatechol, 4-methylcatechol and pyrogallol. …
Number of citations: 33 journals.asm.org
CH Risner - Journal of Liquid Chromatography & Related …, 1993 - Taylor & Francis
… the phenolic compounds hydroquinone, catechol, phenol, 3methylcatechol, scopoletin, m +p-… all compounds with the exception of 3-methylcatechol with a detection limit of < 4.0 pg m”. …
Number of citations: 23 www.tandfonline.com
GP Prpich, AJ Daugulis - Biotechnology and bioengineering, 2007 - Wiley Online Library
… removed 3-methylcatechol from solution resulting in a rate of 3-methylcatechol production of … The design maintained sub lethal concentrations of 3-methylcatechol within the bioreactor …
Number of citations: 45 onlinelibrary.wiley.com
C Coeur-Tourneur, V Foulon, M Laréal - Atmospheric Environment, 2010 - Elsevier
… The rate constants for the atmospheric reaction of 3-methylcatechol and 4-methylcatechol … of SOA formation from the ozone reaction with 3-methylcatechol and 4-methylcatechol. The …
Number of citations: 25 www.sciencedirect.com
D Prakash, J Pandey, BN Tiwary, RK Jain - BMC biotechnology, 2010 - Springer
… (c) Standard compound of 3-methylcatechol. (d) Minimal medium containing toluene showing accumulation of 3-methylcatechol in the medium by E. coli expression clone (pDTG602). …
Number of citations: 14 link.springer.com

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